5-Difluoromethoxy-2-fluoronicotinic acid
Overview
Description
5-Difluoromethoxy-2-fluoronicotinic acid is a fluorinated organic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of both difluoromethoxy and fluoronicotinic acid functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the etherification of a suitable precursor, followed by nitrification and hydrolysis . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 5-Difluoromethoxy-2-fluoronicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethoxy-2-fluoronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-2-fluoronicotinic acid oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-Difluoromethoxy-2-fluoronicotinic acid has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule in various biological assays and studies.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly for its unique fluorinated structure which can enhance the pharmacokinetic properties of drug candidates.
Industry: Utilized in the development of advanced materials and chemical processes, benefiting from its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, enhancing its binding affinity to target proteins and enzymes. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethoxy-2-mercapto-1H-benzimidazole: Another fluorinated compound with similar structural features, used in the synthesis of pantoprazole, a drug for treating gastrointestinal disorders.
2-(Difluoromethoxy)-5-fluoronicotinic acid: A closely related compound with similar reactivity and applications.
Uniqueness
5-Difluoromethoxy-2-fluoronicotinic acid stands out due to its unique combination of difluoromethoxy and fluoronicotinic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various scientific and industrial applications, offering advantages in terms of stability, reactivity, and potential therapeutic benefits.
Properties
IUPAC Name |
5-(difluoromethoxy)-2-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-5-4(6(12)13)1-3(2-11-5)14-7(9)10/h1-2,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUIAFVPSYQSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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